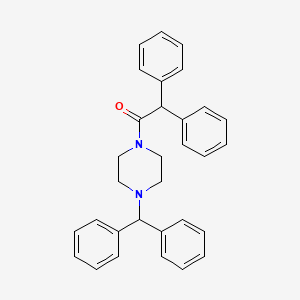
1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one is a useful research compound. Its molecular formula is C31H30N2O and its molecular weight is 446.594. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound may have multiple targets.
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists .
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it’s likely that this compound affects multiple pathways.
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the piperazine ring, which is known to enhance solubility and absorption .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity , suggesting that this compound may have multiple effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a molecular weight of 460.62
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one vary with different dosages in animal models
Actividad Biológica
1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, a compound with the molecular formula C31H30N2O, is notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound features a piperazine ring substituted with diphenylmethyl and diphenylethanone moieties. Its structure contributes to its interaction with various biological targets.
- Serotonin Receptor Antagonism : The compound acts as an antagonist at the 5-HT_7 serotonin receptor, which is implicated in various neuropsychiatric disorders. This antagonism may lead to anxiolytic and antidepressant effects, making it a candidate for further research in mood disorders .
- Cardiovascular Effects : Studies have indicated that related compounds exhibit inotropic and vasodilatory effects. For instance, analogs of this compound demonstrated significant cardiac activity in isolated heart models, suggesting potential applications in cardiovascular therapies .
- Analgesic Properties : Research has shown that derivatives of the compound possess analgesic properties comparable to morphine. This suggests a possible role in pain management therapies .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives.
Case Study 1: Inotropic Effects
A study involving the administration of related compounds in anesthetized dogs revealed that these agents produced significant inotropic effects, enhancing cardiac output. The vasodilatory response was more pronounced with certain analogs, indicating the potential for therapeutic applications in heart failure management .
Case Study 2: Analgesic Activity
In a comparative study of analgesic activities among piperazine derivatives, the most active compounds were found to exhibit effects similar to those of traditional opioids. This positions them as potential alternatives for pain management with possibly lower side effects .
Propiedades
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O/c34-31(29(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33-23-21-32(22-24-33)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGAFWNGMQIIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













